4,4',4'',4'''-(Porphyrin-5,10,15,20-tetrayl)tetrakis(N,N-dimethylaniline)
Overview
Description
Synthesis Analysis
The synthesis of porphyrin derivatives often involves multi-step organic reactions, aiming at incorporating functional groups that modify the compound's physical, chemical, or photophysical properties. For instance, the Pictet-Spengler synthesis has been applied to incorporate nitrogenous heterocyclic scaffolds into porphyrins, enhancing their π-conjugation and improving biological, optical, and electrochemical properties (Singh, 2023).
Molecular Structure Analysis
Porphyrin compounds are known for their planar, cyclic structure, which allows for various interactions with light and other molecules. The structural analysis often involves spectroscopic methods to investigate these interactions and the effects of substituents on the molecule's stability and reactivity. For example, studies on cationic porphyrins have explored their DNA-binding interactions, revealing how modifications in the porphyrin structure influence binding modes and stability with biological substrates (McMillin et al., 2005).
Chemical Reactions and Properties
Porphyrin derivatives undergo various chemical reactions, including metal chelation, which significantly impacts their properties and applications. Kinetic studies on metalloporphyrin formation provide insights into how different metals interact with the porphyrin core, influencing the molecule's electronic and photophysical behavior (Longo et al., 1973).
Physical Properties Analysis
The physical properties of porphyrins, such as solubility, stability, and photostability, are crucial for their practical applications. Studies have compared the photophysical properties of low-toxicity photosensitizers based on endogenous porphyrins, highlighting the importance of these properties in applications like photodynamic therapy and fluorescence diagnosis (Murav’eva et al., 2018).
Chemical Properties Analysis
The chemical behavior of porphyrin derivatives, including their reactivity towards various substrates and their catalytic activities, is of significant interest. The ability of porphyrins to act as catalysts in CO2 capture and conversion showcases their potential in addressing environmental issues (Kumar et al., 2015).
Scientific Research Applications
Cationic Porphyrins in Water : Kano, Takei, and Hashimoto (1990) studied the intermolecular interactions of cationic porphyrins in water, focusing on fluorescence behavior and dimer formation (Kano, Takei, & Hashimoto, 1990).
Optical Nonlinearity of Polyaniline−Porphyrin Nanocomposite : Pandey, Sandeep, Philip, and Lakshminarayanan (2009) observed enhanced optical limiting properties in a nanocomposite of polyaniline and a porphyrin derivative, offering potential applications in optical devices (Pandey, Sandeep, Philip, & Lakshminarayanan, 2009).
Emission Spectroscopic Properties in Chemiluminescence Systems : Staninski, Kaczmarek, Lis, and Elbanowski (2003) investigated water-soluble porphyrins in chemiluminescence systems with different metal ions, highlighting their potential in analytical chemistry (Staninski, Kaczmarek, Lis, & Elbanowski, 2003).
Fluorescence Quenching by Xanthine Compounds : Makarska-Białokoz (2015) studied the interaction of water-soluble porphyrins with xanthine compounds, finding significant fluorescence quenching effects, relevant for biochemical studies (Makarska-Białokoz, 2015).
Interaction with PAMAM Dendrimers : Kubát, Lang, and Zelinger (2007) explored how anionic and cationic porphyrins bind to PAMAM dendrimers, which could have implications in drug delivery and materials science (Kubát, Lang, & Zelinger, 2007).
Photodegradation of Phenols : Monteiro et al. (2005) utilized water-soluble porphyrinic compounds as sensitizers for photodegrading phenols, indicating their use in environmental remediation (Monteiro et al., 2005).
Corrosion Inhibition in Steel : Singh et al. (2017) studied the effectiveness of heterocyclic porphyrin compounds in inhibiting corrosion in steel, showing potential in material protection (Singh, Talha, Xu, Sun, & Lin, 2017).
Future Directions
properties
IUPAC Name |
N,N-dimethyl-4-[10,15,20-tris[4-(dimethylamino)phenyl]-21,23-dihydroporphyrin-5-yl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H50N8/c1-57(2)37-17-9-33(10-18-37)49-41-25-27-43(53-41)50(34-11-19-38(20-12-34)58(3)4)45-29-31-47(55-45)52(36-15-23-40(24-16-36)60(7)8)48-32-30-46(56-48)51(44-28-26-42(49)54-44)35-13-21-39(22-14-35)59(5)6/h9-32,53,56H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCMAEBURQZDQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)N(C)C)C8=CC=C(C=C8)N(C)C)C=C4)C9=CC=C(C=C9)N(C)C)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H50N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
787.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4',4'',4'''-(Porphyrin-5,10,15,20-tetrayl)tetrakis(N,N-dimethylaniline) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.